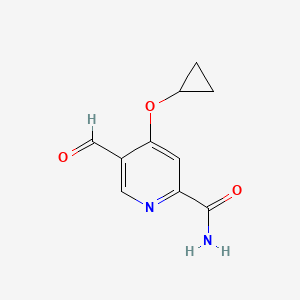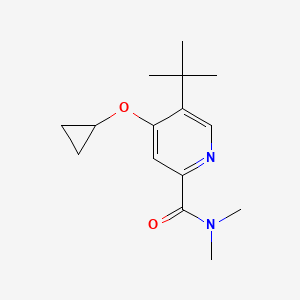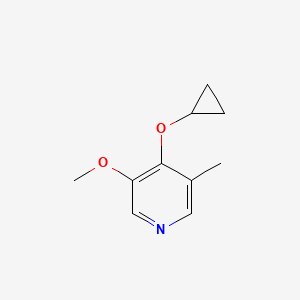
4-Cyclopropoxy-2-fluoro-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluoro-3-methoxypyridine can be achieved through various synthetic routes. One common method involves the use of fluorinated pyridine precursors. For instance, the fluorination of pyridine can be carried out using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) to form fluoropyridines . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to yield fluoropyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification processes is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-fluoro-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
4-Cyclopropoxy-2-fluoro-3-methoxypyridine has several scientific research applications, including:
Biology: Fluorinated pyridines, including this compound, are studied for their potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluoro-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxypyridine: This compound has a similar structure but lacks the cyclopropoxy group.
3-Cyclopropyl-4-fluoro-2-methoxypyridine: This compound differs in the position of the cyclopropyl and fluorine groups.
Uniqueness
4-Cyclopropoxy-2-fluoro-3-methoxypyridine is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluoro-3-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-8-7(13-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3 |
InChI Key |
DVBONHMSPIQLSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


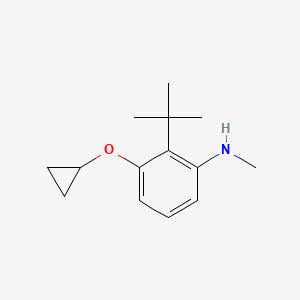

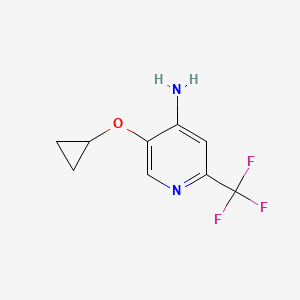

![ethyl (2E)-4-[2-(cyclohexylcarbonyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B14812233.png)
![4-[2-(Pyridin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14812234.png)

![tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812245.png)
